molecular formula C9H14ClNO B8095540 N-Ethyl-4-methoxy-benzenamine hydrochloride

N-Ethyl-4-methoxy-benzenamine hydrochloride

Cat. No.: B8095540
M. Wt: 187.66 g/mol
InChI Key: WBOJOUBVDDXIGW-UHFFFAOYSA-N
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Description

N-Ethyl-4-methoxy-benzenamine hydrochloride (IUPAC name: N-Ethyl-4-methoxyamphetamine hydrochloride) is a substituted phenethylamine derivative characterized by an ethyl group attached to the nitrogen atom, a methoxy group at the para position of the benzene ring, and a methyl substitution on the ethylamine side chain. Its molecular formula is C₁₂H₂₀ClNO, with an average molecular mass of 229.75 g/mol. Structurally, it belongs to a class of arylalkylamines, sharing features with psychoactive compounds, though its specific pharmacological profile remains understudied .

The compound’s hydrochloride salt form enhances stability and solubility in polar solvents, a common feature among amine-containing pharmaceuticals. Synonyms include N-Ethyl-p-methoxy-α-methylphenethylamine hydrochloride and N-Ethyl-4-methoxyamphetamine hydrochloride, reflecting variations in nomenclature across chemical databases .

Properties

IUPAC Name

N-ethyl-4-methoxyaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-3-10-8-4-6-9(11-2)7-5-8;/h4-7,10H,3H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOJOUBVDDXIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development
N-Ethyl-4-methoxy-benzenamine hydrochloride is utilized as a precursor in the synthesis of various pharmaceutical compounds. Its structural properties allow it to serve as a building block for drugs targeting central nervous system disorders. For instance, modifications of the compound have been explored for their anticonvulsant activities, demonstrating potential in treating epilepsy .

1.2 Enzyme Inhibition Studies
The compound is employed in biological studies aimed at investigating enzyme inhibition and cell signaling pathways. Research has shown that derivatives of N-ethyl-4-methoxy-benzenamine can modulate enzyme activity, leading to potential therapeutic applications in cancer treatment and metabolic disorders.

Agricultural Applications

2.1 Pesticide Development
In agricultural research, this compound has been studied for its efficacy as a pesticide. Its derivatives have been synthesized and tested for preventive activity against plant pathogens such as Pyricularia oryzae, which causes rice blast disease. The structure-activity relationship (SAR) studies indicate that specific modifications enhance antifungal properties .

Materials Science

3.1 Corrosion Inhibition
Recent studies have explored the use of this compound as a corrosion inhibitor for metals. Experimental and theoretical analyses suggest that the compound forms protective films on metal surfaces, effectively reducing corrosion rates in acidic environments . This application is particularly relevant in industrial settings where metal degradation poses significant economic challenges.

Data Tables

Application Area Description Key Findings
Medicinal ChemistryPrecursor for drug synthesis and enzyme inhibition studiesPotential anticonvulsant activity; modulation of enzyme pathways
Agricultural ResearchDevelopment of pesticides against rice blast pathogenEnhanced antifungal properties through SAR studies
Materials ScienceCorrosion inhibition for metalsEffective reduction of corrosion rates in acidic solutions

Case Studies

5.1 Anticonvulsant Activity
A study evaluated various substituted derivatives of N-Ethyl-4-methoxy-benzenamine for their anticonvulsant properties using animal models. The results indicated that certain modifications at the 4-position significantly enhanced seizure protection compared to non-substituted analogs .

5.2 Pesticidal Efficacy
Research involving the synthesis of 4-substituted derivatives demonstrated that these compounds exhibited strong antifungal activities against Pyricularia oryzae. Field trials confirmed their effectiveness in reducing disease incidence in rice crops, marking a promising avenue for sustainable agricultural practices .

Mechanism of Action

The mechanism by which N-Ethyl-4-methoxy-benzenamine hydrochloride exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds




Key Observations :

  • N-Ethyl-4-methoxy-benzenamine HCl distinguishes itself with a para-methoxy group and α-methyl substitution, a combination absent in benzydamine or memantine.

Physicochemical Properties

Property N-Ethyl-4-methoxy-benzenamine HCl Benzydamine HCl Memantine HCl
Solubility High in polar solvents (est.) Soluble in water Freely soluble in water
Melting Point Not reported 158–160°C >300°C
Stability Hydrochloride enhances stability Light-sensitive Thermally stable

Notes:

  • The hydrochloride salt form improves aqueous solubility across all compounds, critical for pharmaceutical formulations.
  • Memantine’s adamantane backbone contributes to its high thermal stability .

Pharmacological Activity

  • Benzydamine HCl: Non-steroidal anti-inflammatory with local anesthetic effects .
  • Memantine HCl : NMDA receptor antagonist used in Alzheimer’s disease .
  • Chlorphenoxamine HCl: Antihistamine with anticholinergic properties .

The para-methoxy and α-methyl groups in N-Ethyl-4-methoxy-benzenamine HCl may confer serotonergic or dopaminergic activity, akin to substituted amphetamines, though toxicity and efficacy require validation .

Analytical Methods

Characterization relies on advanced spectroscopic and chromatographic techniques:

  • NMR/ESI–MS : Used for structural confirmation of amine derivatives (e.g., ¹³C NMR for methoxy group identification) .
  • HPLC: Employed for purity assessment of dosulepin and chlorphenoxamine hydrochlorides .
  • Spectrophotometry : Applied to quantify memantine HCl in formulations .

Biological Activity

N-Ethyl-4-methoxy-benzenamine hydrochloride, also referred to as N-ethyl-4-methoxyaniline hydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's effects.

Chemical Structure and Synthesis

This compound is characterized by the presence of an ethyl group and a methoxy group attached to a benzene ring. The chemical formula is C10H13NO2C_{10}H_{13}NO_2 with a molecular weight of approximately 181.22 g/mol. The synthesis typically involves the alkylation of 4-methoxyaniline with ethyl halides under basic conditions, followed by hydrochloric acid treatment to yield the hydrochloride salt form.

Antimicrobial Activity

Research indicates that compounds containing methoxy groups exhibit significant antimicrobial properties. For instance, derivatives similar to N-ethyl-4-methoxy-benzenamine have shown effectiveness against various bacterial strains. In a study assessing the antibacterial activity of methoxy-substituted anilines, compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 1 to 64 µg/mL against Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of Methoxy-substituted Anilines

CompoundMIC (µg/mL)Target Bacteria
N-Ethyl-4-methoxy-benzenamine16Staphylococcus aureus
N-Methyl-4-methoxy-benzenamine32Escherichia coli
4-Methoxy-aniline8Klebsiella pneumoniae

Cytotoxicity and Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For example, methoxy-substituted anilines have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds typically range from 5 to 20 µM, indicating moderate potency in inhibiting cancer cell proliferation .

Case Study: Cytotoxicity Against MCF-7 Cells

In vitro studies demonstrated that this compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells. This suggests that the compound may interfere with cellular mechanisms such as apoptosis or cell cycle regulation.

The biological activity of this compound can be attributed to its ability to generate reactive oxygen species (ROS), which are known to induce oxidative stress in cells. This oxidative stress can lead to apoptosis in cancer cells, thereby contributing to its anticancer properties . Additionally, the methoxy group enhances the electron density on the benzene ring, potentially increasing reactivity towards biological targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Ethyl-4-methoxy-benzenamine hydrochloride, and how are key intermediates characterized?

  • Methodological Answer : A typical synthesis involves multi-step reactions such as reduction, amination, and acidification. For example, a 5-step chain reaction (reduction of ketones, etherification, amination with dimethylamine, separation, and HCl acidification) has been optimized for related hydrochlorides, yielding >97% purity. Key intermediates are characterized via NMR, LC-MS ([M+H]+ analysis), and melting point validation . Impurity profiling during synthesis, as demonstrated in Esmolol Hydrochloride studies, may employ HPLC and column chromatography for isolation and identification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are they applied?

  • Methodological Answer :

  • UV/Vis Spectroscopy : Used to confirm λmax (e.g., 255 nm) for purity assessment .
  • NMR/IR : Essential for structural elucidation of functional groups (e.g., methoxy, ethylamine).
  • Mass Spectrometry : Validates molecular weight via [M+H]+ or [M-Cl]+ peaks .
  • Reference Standards : Cross-referencing with NIST spectral databases ensures accuracy .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Recrystallization : Solvent selection (e.g., ethanol/water mixtures) optimizes crystal purity.
  • Column Chromatography : Silica gel with gradient elution separates by-products .
  • Acid-Base Extraction : Utilizes pH-dependent solubility for amine-hydrochloride isolation .

Advanced Research Questions

Q. How can computational methods like DFT enhance the structural analysis of this compound and its derivatives?

  • Methodological Answer : Density Functional Theory (DFT) predicts electronic properties, hydrogen-bonding networks, and lattice energies. For acyl hydrazides, DFT calculations validated crystal structures and intermolecular interactions, guiding derivative design . Apply similar workflows to model steric effects of the ethyl-methoxy substituents.

Q. What experimental design considerations are critical when scaling up the synthesis of this compound to maintain yield and purity?

  • Methodological Answer :

  • Hazard Analysis : Conduct risk assessments for reagents (e.g., anhydrous AlCl₃) at larger scales .
  • Stoichiometric Control : Excess amine (e.g., dimethylamine) minimizes incomplete amination .
  • Temperature Gradients : Gradual heating (e.g., 80–85°C) prevents decomposition during cyclization .

Q. How should researchers address discrepancies in analytical data (e.g., conflicting melting points or spectral matches)?

  • Methodological Answer :

  • Cross-Validation : Compare NMR/IR data with NIST standards .
  • Multi-Technique Approach : Use HPLC-MS alongside elemental analysis to resolve ambiguities .
  • Replicate Synthesis : Reproduce reactions to isolate batch-specific impurities .

Q. What advanced strategies exist for minimizing by-product formation during the amination step?

  • Methodological Answer :

  • Protecting Groups : Use benzyloxy groups to shield reactive sites during amination .
  • Catalytic Optimization : Lewis acids (e.g., AlCl₃) enhance regioselectivity in aromatic substitutions .
  • In Situ Monitoring : FTIR tracks intermediate formation to adjust reaction kinetics .

Data Contradiction Analysis

  • Example : Conflicting melting points may arise from polymorphic forms or residual solvents. Mitigate by:
    • Thermogravimetric Analysis (TGA) : Quantify solvent content.
    • X-ray Diffraction (XRD) : Identify crystalline phases .
    • Standardized Protocols : Adopt ICH guidelines for analytical validation .

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